2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide
Description
This compound is a quinazoline-based derivative featuring a 3,5-dimethoxyphenylamino substituent at the 4-position of the quinazoline core, a sulfanyl (-S-) linkage at the 2-position, and an N-(3-methoxypropyl)acetamide side chain. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and protein-protein interaction modulation. The structural uniqueness of this compound lies in its combination of methoxy groups (3,5-dimethoxy and 3-methoxypropyl), which may enhance solubility and binding specificity compared to simpler analogs.
Properties
IUPAC Name |
2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-28-10-6-9-23-20(27)14-31-22-25-19-8-5-4-7-18(19)21(26-22)24-15-11-16(29-2)13-17(12-15)30-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3,(H,23,27)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAWKNWMQYYRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the 3,5-dimethoxyanilino group. The final step involves the attachment of the sulfanyl-N-(3-methoxypropyl)acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the anilino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cell signaling and molecular interactions.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with Quinazoline Derivatives
The target compound shares a quinazoline core with IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide), a known disruptor of the CaVα-β protein interaction . Key differences include:
- Substituents at the 4-position: The target compound has a 3,5-dimethoxyphenylamino group, whereas IPPQ features a 3-phenylpropylamino group. The methoxy groups in the target compound may improve hydrophilicity compared to IPPQ’s hydrophobic phenylpropyl chain.
- Linkage at the 2-position: The target compound employs a sulfanyl (-S-) bridge, while IPPQ uses a methylene (-CH2-) group.
- Side-chain modifications : The N-(3-methoxypropyl)acetamide in the target compound contrasts with IPPQ’s isoxazole-containing acetamide, which may influence steric bulk and binding pocket compatibility.
Physicochemical and Pharmacokinetic Properties
Data from structurally related compounds () provide insights:
- Methoxy substituents : Compounds with methoxy groups (e.g., 13b in ) exhibit lower melting points (274°C for 13b vs. 288°C for methyl-substituted 13a ), suggesting enhanced solubility . This trend may extend to the target compound.
- Sulfanyl vs. cyano groups: While the target compound has a sulfanyl linkage, analogs like 13a–b () use cyano groups. Sulfanyl moieties generally offer better stability under physiological conditions compared to cyano groups, which are prone to hydrolysis.
Data Table: Key Comparisons
Research Implications and Limitations
- Advantages of the target compound : Enhanced solubility (methoxy groups) and stability (sulfanyl bridge) make it a promising candidate for in vivo studies.
- Limitations : Direct biological data for the target compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating experimental validation.
Biological Activity
The compound 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide is a member of the quinazoline family, which has gained attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential as therapeutic agents, particularly in oncology and enzymatic inhibition. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C25H24N4O4S , with a molecular weight of 476.55 g/mol . The structural features include a quinazoline core with substitutions that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O4S |
| Molecular Weight | 476.55 g/mol |
| Structural Features | Quinazoline core, sulfanyl group, methoxyphenyl substitutions |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The synthetic route may include:
- Formation of the Quinazoline Core : Utilizing starting materials such as anthranilic acid derivatives.
- Introduction of Functional Groups : Employing methods like nucleophilic substitution to add sulfanyl and methoxy groups.
- Final Acetamide Formation : Reacting the intermediate with acetic anhydride or similar reagents.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The specific compound under investigation has shown promise in targeting various cancer cell lines, including prostate and breast cancer.
- Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for several enzymes, notably:
- Tyrosinase Inhibition : It has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. The inhibition potency was assessed through in vitro assays with IC50 values indicating effective inhibition compared to standard inhibitors such as kojic acid .
Other Biological Activities
In addition to anticancer and enzyme inhibition properties, quinazoline derivatives have been reported to possess:
- Antimicrobial Activity : Some studies suggest potential antibacterial properties against various pathogens.
- Anti-inflammatory Effects : Certain analogs have demonstrated reduced inflammation in preclinical models.
Case Studies
- Study on Tyrosinase Inhibition : A recent study synthesized a series of quinazoline derivatives, including the target compound, which showed significant inhibition of tyrosinase activity with promising results against melanoma cells .
- Anticancer Activity Assessment : In vitro studies on breast cancer cell lines (MCF-7) revealed that compounds similar to this compound exhibited cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics .
Q & A
Q. Discrepancies in synthetic yields: What factors contribute to variability, and how can they be controlled?
- Root Causes :
- Moisture Sensitivity : Amination steps require anhydrous conditions; use molecular sieves .
- Catalyst Aging : Freshly prepared Pd/C improves coupling efficiency in Suzuki reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
